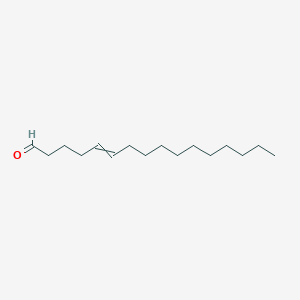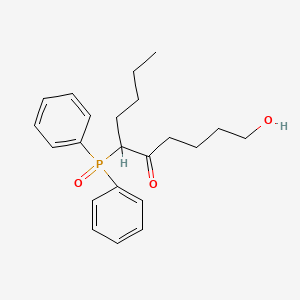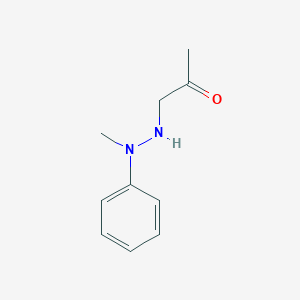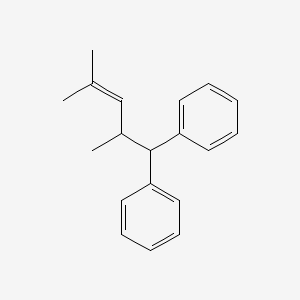
2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly valuable in organic electronics, where it can enhance the performance of devices such as organic field-effect transistors and organic photovoltaics .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and methylsulfanyl groups, resulting in different electronic properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine atoms, which can be used for further functionalization.
2-Methyl-3,3’-bithiophene: Similar structure but without the methylsulfanyl group.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is unique due to the presence of both a methyl group and a methylsulfanyl group. These substituents influence the compound’s electronic properties, making it more versatile for applications in organic electronics and materials science .
Properties
CAS No. |
88674-01-5 |
|---|---|
Molecular Formula |
C10H10S3 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S3/c1-7-8(3-5-12-7)9-4-6-13-10(9)11-2/h3-6H,1-2H3 |
InChI Key |
JFSXOISBLVXWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=C(SC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


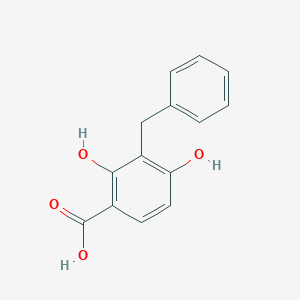
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
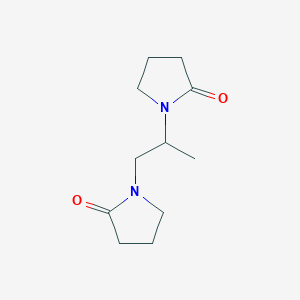

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)

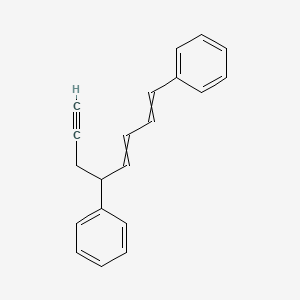
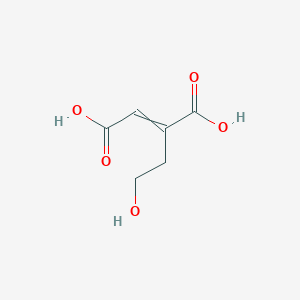
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
